molecular formula C17H22O B14367276 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 92214-48-7

3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane

Cat. No.: B14367276
CAS No.: 92214-48-7
M. Wt: 242.36 g/mol
InChI Key: ZQMMQGHVCGSRDG-UHFFFAOYSA-N
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Description

3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[221]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a bicyclo[221]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane typically involves the reaction of 2,2-dimethylbicyclo[2.2.1]heptane with a methoxy-substituted benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a methoxy-substituted phenyl ring and a bicyclo[2.2.1]heptane structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

92214-48-7

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

3-[methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C17H22O/c1-17(2)14-10-9-13(11-14)15(17)16(18-3)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

ZQMMQGHVCGSRDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1=C(C3=CC=CC=C3)OC)C

Origin of Product

United States

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